molecular formula C14H20Cl3NO2 B13772275 1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride CAS No. 73713-58-3

1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride

Katalognummer: B13772275
CAS-Nummer: 73713-58-3
Molekulargewicht: 340.7 g/mol
InChI-Schlüssel: XGTYWKQQTJLJII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride is a chemical compound with the molecular formula C13H18Cl3NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorobenzoyl group attached to a propan-2-yl-diethylazanium moiety, making it a versatile molecule for research and industrial purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride typically involves the reaction of 2,4-dichlorobenzoyl chloride with propan-2-yl-diethylazanium under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and distillation, further enhances the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride can be compared with other similar compounds, such as:

    1-(2,4-dichlorobenzoyl)oxypropan-2-yl-methylazanium;chloride: Similar structure but with a methyl group instead of a diethyl group.

    1-(2,4-dichlorobenzoyl)oxypropan-2-yl-ethylazanium;chloride: Similar structure but with an ethyl group instead of a diethyl group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .

Eigenschaften

CAS-Nummer

73713-58-3

Molekularformel

C14H20Cl3NO2

Molekulargewicht

340.7 g/mol

IUPAC-Name

1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride

InChI

InChI=1S/C14H19Cl2NO2.ClH/c1-4-17(5-2)10(3)9-19-14(18)12-7-6-11(15)8-13(12)16;/h6-8,10H,4-5,9H2,1-3H3;1H

InChI-Schlüssel

XGTYWKQQTJLJII-UHFFFAOYSA-N

Kanonische SMILES

CC[NH+](CC)C(C)COC(=O)C1=C(C=C(C=C1)Cl)Cl.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.